Molecular Weight and Lipophilicity Differentiation from Closest 2-Oxoethyl Ester Analogs
The target compound's phenacyl ester results in a lower molecular weight and predicted lower logP compared to the larger 2-(4-heptylphenyl)-2-oxoethyl ester analog. The molecular weight (MW) of the target compound is 479.61 g/mol . A direct analog, 2-(4-heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate (CAS 355429-28-6), has a significantly higher MW of 577.809 g/mol . Another analog, 2-(4-bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate (CAS 355433-26-0), features a bromine atom, leading to a MW of 558.52 g/mol and different halogen-bonding potential . These differences impact membrane permeability and solubility profiles.
| Evidence Dimension | Molecular Weight and Predicted Physicochemical Profile |
|---|---|
| Target Compound Data | MW = 479.61 g/mol. Formula: C32H33NO3. |
| Comparator Or Baseline | Comparator 1 (CAS 355429-28-6): MW = 577.809 g/mol. Formula: C39H47NO3. Comparator 2 (CAS 355433-26-0): MW = 558.52 g/mol. Formula: C32H32BrNO3. |
| Quantified Difference | Target compound is 98.2 g/mol smaller than Comparator 1 and 78.9 g/mol smaller than Comparator 2. The absence of a second heptyl chain or bromine atom leads to a significantly different lipophilicity profile. |
| Conditions | Calculated molecular weight and molecular formula from authoritative chemical databases. |
Why This Matters
For lead optimization, the lower MW and distinct logP of the target compound offer a preferred starting point for tuning ADME (Absorption, Distribution, Metabolism, Excretion) properties, which is critical for drug candidate selection.
